[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate
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Overview
Description
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[221]heptanyl] 2,2,2-trifluoroacetate is a chemical compound known for its unique bicyclic structure This compound is derived from the bicyclo[221]heptane framework, which is commonly found in natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate typically involves the esterification of [(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol] with trifluoroacetic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetate group can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol]
- [(1R,2S,4S)-1,7,7-trimethyl-2-norbornanol]
- [(1R,4S,6S)-1,7,7-trimethylbicyclo[2.2.1]heptan-6-ol]
Uniqueness
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate stands out due to the presence of the trifluoroacetate group, which imparts unique reactivity and potential applications compared to its analogs. This makes it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
28587-56-6 |
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Molecular Formula |
C12H17F3O2 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H17F3O2/c1-10(2)7-4-5-11(10,3)8(6-7)17-9(16)12(13,14)15/h7-8H,4-6H2,1-3H3/t7-,8+,11-/m1/s1 |
InChI Key |
LINNXWGLYUPPJS-VHSKPIJISA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C1(C)C)C[C@@H]2OC(=O)C(F)(F)F |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C(F)(F)F)C)C |
Origin of Product |
United States |
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